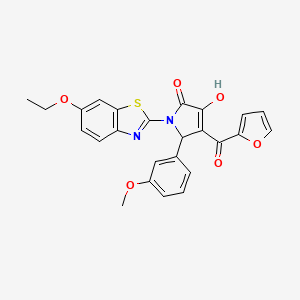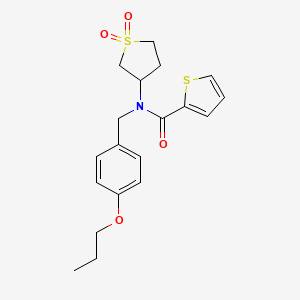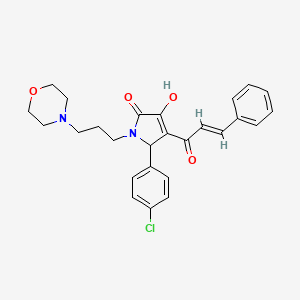![molecular formula C18H24N2O2 B15099941 4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B15099941.png)
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with an ethylpiperazinylmethyl group at the 4-position and two methyl groups at the 7 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from methyl phloroglucinol.
Substitution Reaction: The chromen-2-one core undergoes a substitution reaction with 4-ethylpiperazine in the presence of a suitable catalyst, such as sodium hydroxide, to introduce the ethylpiperazinylmethyl group at the 4-position.
Methylation: The final step involves the methylation of the chromen-2-one core at the 7 and 8 positions using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen derivatives.
Substitution: The ethylpiperazinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.
Major Products
The major products formed from these reactions include quinones, dihydrochromen derivatives, and various substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one can be compared with other similar compounds, such as:
4-[(4-Methylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Similar structure but with a methyl group instead of an ethyl group.
4-[(4-Phenylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Contains a phenyl group instead of an ethyl group.
4-[(4-Benzylpiperazinyl)methyl]-7,8-dimethylchromen-2-one: Contains a benzyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H24N2O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-[(4-ethylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one |
InChI |
InChI=1S/C18H24N2O2/c1-4-19-7-9-20(10-8-19)12-15-11-17(21)22-18-14(3)13(2)5-6-16(15)18/h5-6,11H,4,7-10,12H2,1-3H3 |
InChI-Schlüssel |
JACNHBKAGKCAHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15099860.png)
![(5E)-5-benzylidene-3-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15099861.png)
![N-(2-bromophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B15099866.png)
![4-(1-benzofuran-2-carbonyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15099874.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15099887.png)

![2-[2-Amino-5-(3-methoxyphenoxy)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B15099900.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099919.png)

![5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15099925.png)

}-N-[2-(methyleth yl)phenyl]acetamide](/img/structure/B15099938.png)
![N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15099940.png)
